molecular formula C6H8O2 B1273168 3,4-dihydro-2H-pyran-5-carbaldehyde CAS No. 25090-33-9

3,4-dihydro-2H-pyran-5-carbaldehyde

Cat. No. B1273168
CAS RN: 25090-33-9
M. Wt: 112.13 g/mol
InChI Key: WWZVSCJTMPYTLY-UHFFFAOYSA-N
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Description

The compound of interest, 3,4-dihydro-2H-pyran-5-carbaldehyde, is a chemical structure that is part of a broader class of organic compounds known as dihydropyrans. These compounds are characterized by a six-membered ring containing one oxygen atom and one double bond. The specific compound has an aldehyde functional group attached to the fifth carbon of the ring. Dihydropyrans are known for their applications in organic synthesis and pharmaceuticals due to their reactivity and ability to form various derivatives.

Synthesis Analysis

The synthesis of related pyran derivatives has been explored in various studies. For instance, the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans was achieved through four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones . This method showcases the versatility of pyran derivatives in forming structurally diverse compounds through selective reactions depending on the diketone structure.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,4-dihydro-2H-pyran-5-carbaldehyde has been studied using various spectroscopic and computational methods. For example, the infrared spectrum, structural, and optical properties of a pyrazole derivative were investigated, revealing the importance of the carbonyl group and substituted phenyl ring in the molecule's stability and reactivity . These findings can provide insights into the behavior of the carbonyl group in 3,4-dihydro-2H-pyran-5-carbaldehyde.

Chemical Reactions Analysis

Chemical reactions involving pyran derivatives are diverse. The reaction of a benzopyran derivative with 1,2-benzenediamine led to the formation of complex structures as confirmed by X-ray structure analysis . Additionally, tandem reactions of pyrimidine derivatives have been developed to achieve regioselective synthesis of various cores, demonstrating the reactivity of the pyran ring system in different synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives can be influenced by their substituents. For instance, solvatochromic and single crystal studies of a pyrazole derivative showed variations in photophysical properties depending on the solvent's polarity . This suggests that the physical properties of 3,4-dihydro-2H-pyran-5-carbaldehyde could also be significantly affected by its environment and substituents.

Scientific Research Applications

Oxidation and Polymerization Studies

3,4-Dihydro-2H-pyran-5-carbaldehyde has been studied for its chemical properties, particularly in oxidation and polymerization reactions. Maślińska-Solich et al. (1995) explored the oxidation of a similar compound, 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde, with air in the presence of polymeric metal complexes. This study revealed the formation of carboxylic acid and the subsequent self-condensation to a monoester of hemiacetal, leading to a mixture of cyclic oligo(acetal-esters) (Maślińska-Solich et al., 1995).

Applications in Organic Synthesis

The compound has been employed in the synthesis of various organic molecules. For instance, Keiko et al. (2008) investigated the synthesis of 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde acetals, highlighting its bacteriostatic effects and potential as an antiseptic. This research provides insights into the creation of new biologically active derivatives (Keiko et al., 2008).

Crystal Structure and Metabolite Analysis

The crystal structure of related compounds has been a focus in some studies, aiding in understanding its physical and chemical properties. Lo Presti et al. (2003) analyzed a fungal metabolite closely related to 3,4-Dihydro-2H-pyran-5-carbaldehyde, contributing to the knowledge of molecular interactions and structures (Lo Presti et al., 2003).

Biocatalysis Research

In biocatalysis, Avi et al. (2009) used 3,4-Dihydro-2H-pyran-2-carbaldehyde for catalysis studies, exploring its conversion into cyanohydrins. This research provides valuable insights into the steric course of biocatalytic reactions with α- and β-oxygenated aldehydes (Avi et al., 2009).

Quantum-Chemical Studies

Theoretical studies, like the one conducted by Kovalskyi et al. (2014), have focused on the quantum-chemical modeling of the compound’s reactions. Their study on the disproportionation of a similar compound in the Cannizzaro reaction enhances understanding of reaction mechanisms at the molecular level (Kovalskyi et al., 2014).

Catalytic Applications

The compound's use in catalysis, particularly in the formation of complex organic structures, has been a significant area of research. Studies like those conducted by Someswarao et al. (2018) demonstrate its role in synthesizing complex polycyclic structures, which are crucial in the development of new materials and pharmaceuticals (Someswarao et al., 2018).

Safety And Hazards

  • Precautionary Statements : Handle with care. Use appropriate personal protective equipment (P280). In case of contact with eyes, rinse cautiously with water (P305+P351+P338) .

properties

IUPAC Name

3,4-dihydro-2H-pyran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-4-6-2-1-3-8-5-6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZVSCJTMPYTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=COC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371165
Record name 3,4-dihydro-2H-pyran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-pyran-5-carbaldehyde

CAS RN

25090-33-9
Record name 3,4-dihydro-2H-pyran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-pyran-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
D Osipov, V Osyanin, Y Klimochkin - Targets Heterocycl. Syst, 2018 - researchgate.net
β-Carbonyl-substituted dihydropyrans are highly useful heterocyclic compounds showing important application in organic synthesis. The increased susceptibility of the dihydropyran …
Number of citations: 9 www.researchgate.net
M WU, E FU, L DENG, C WU - Chinese Journal of Organic Chemistry, 1995 - sioc-journal.cn
An efficient method for the synthesis of new Schiff base macrocyclic polyamines 5 and 6 with γ-hydroxypropyl groups is described. These new compounds have been prepared by one …
Number of citations: 0 sioc-journal.cn
G Appendino, G Cravotto, S Tagliapietra… - Helvetica chimica …, 1990 - Wiley Online Library
4‐Hydroxycoumarin (= 4‐hydroxy‐2H‐1‐benzopyran‐2‐one) reacts with enals to give 1,2‐ or 1,4‐addition products, depending on the nature and relative location of the substituents on …
Number of citations: 52 onlinelibrary.wiley.com
C Sudharani, P Venukumar… - European Journal of …, 2014 - Wiley Online Library
The stereoselective synthesis of deoxy C‐glycoside derivatives that have a methylene or methyl group at C‐2 position was investigated by employing the Claisen rearrangement of 2‐…
H Fumiyama, A Takahashi, Y Suzuki… - The Journal of …, 2022 - ACS Publications
The total synthesis of alcyonolide, an antitumor xenicn diterpenoid, has been achieved. The inverse electron demand hetero-Diels–Alder reaction using a dienophile possessing an …
Number of citations: 2 pubs.acs.org
E Breitmaier, FW Ullrich, B Potthoff, R Böhme… - …, 1987 - thieme-connect.com
3-Alkoxyacroleins are reviewed as useful C5 building hlocks lor cycli-Zations and C—C bond connections. They open pathways to it variety of heterocyclic systems with up to fourteen-…
Number of citations: 19 www.thieme-connect.com
Y Kim, K Oh, H Song, DS Lee… - Journal of Medicinal …, 2013 - ACS Publications
We designed and synthesized seven α-GalCer analogues with a pyrazole moiety and varying positions of a phenyl group in the sphingosine backbone to polarize cytokine secretion. …
Number of citations: 15 pubs.acs.org
D Phipps - 2017 - researcharchive.vuw.ac.nz
In the search of chemical species with potential therapeutic biological activity, synthetic chemists have looked to nature for inspiration. Molecules built by biological machinery often …
Number of citations: 1 researcharchive.vuw.ac.nz
M Roudias, F Vallée, J Martel… - The Journal of Organic …, 2018 - ACS Publications
We report the use of XtalFluor-E ([Et 2 NSF 2 ]BF 4 ) as an alternative to POCl 3 in the Vilsmeier–Haack formylation reaction of C-2-glycals. Employing a XtalFluor-E/DMF combination …
Number of citations: 10 pubs.acs.org
DJ Darensbourg, SJ Kyran - Acs Catalysis, 2015 - ACS Publications
Poly(1,4-dihydronaphthalene carbonate) has been prepared via the catalytic coupling of carbon dioxide and 1,4-dihydronaphthalene oxide using chromium(III) catalysts. The copolymer …
Number of citations: 22 pubs.acs.org

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